N-benzyl-2-cyano-N-(1-methoxy-2-methylpropan-2-yl)pyridine-4-carboxamide
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Overview
Description
N-benzyl-2-cyano-N-(1-methoxy-2-methylpropan-2-yl)pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a benzyl group, a cyano group, and a methoxy-substituted isopropyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-cyano-N-(1-methoxy-2-methylpropan-2-yl)pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as 2-cyanopyridine.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Addition of the Cyano Group: The cyano group can be added through a nucleophilic addition reaction using cyanogen bromide.
Attachment of the Methoxy-Substituted Isopropyl Group: This step involves the reaction of the intermediate compound with 1-methoxy-2-methylpropan-2-yl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-cyano-N-(1-methoxy-2-methylpropan-2-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and cyano groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the cyano and benzyl groups.
Substitution: Substituted derivatives with various functional groups replacing the benzyl or cyano groups.
Scientific Research Applications
N-benzyl-2-cyano-N-(1-methoxy-2-methylpropan-2-yl)pyridine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-cyano-N-(1-methoxy-2-methylpropan-2-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-cyano-N-(1-methoxy-2-methylpropan-2-yl)pyridine-3-carboxamide
- N-benzyl-2-cyano-N-(1-methoxy-2-methylpropan-2-yl)pyridine-5-carboxamide
Uniqueness
N-benzyl-2-cyano-N-(1-methoxy-2-methylpropan-2-yl)pyridine-4-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the methoxy-substituted isopropyl group also adds to its distinctiveness, potentially affecting its solubility and interaction with biological targets.
Properties
IUPAC Name |
N-benzyl-2-cyano-N-(1-methoxy-2-methylpropan-2-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-19(2,14-24-3)22(13-15-7-5-4-6-8-15)18(23)16-9-10-21-17(11-16)12-20/h4-11H,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKBXLQKJJKKPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC)N(CC1=CC=CC=C1)C(=O)C2=CC(=NC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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